

4-Aminoisobenzofuran-1,3-dione: A Versatile Building Block in Organic Synthesis

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Compound of Interest		
Compound Name:	4-Aminoisobenzofuran-1,3-dione	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione, also known as 4-aminophthalic anhydride, is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, incorporating both a reactive anhydride moiety and a nucleophilic aromatic amine, allows for a diverse range of chemical transformations. This dual reactivity makes it an invaluable precursor for the construction of complex heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, key synthetic applications, and detailed experimental protocols involving **4-aminoisobenzofuran-1,3-dione**, with a particular focus on its role in the development of therapeutic agents and functional materials.

Chemical and Physical Properties

4-Aminoisobenzofuran-1,3-dione is typically a solid at room temperature and should be stored in a dark, inert atmosphere at 2-8°C.[3][4] Key identifiers and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	17395-99-2	[5]
Molecular Formula	C ₈ H ₅ NO ₃	[5]
Molecular Weight	163.13 g/mol	[5]
IUPAC Name	4-amino-2-benzofuran-1,3- dione	[3]
Appearance	White powder	[6]
Melting Point	294 °C	[7]
Storage Temperature	2-8°C	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **4-aminoisobenzofuran-1,3-dione** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the aromatic protons and the amine group. The amino protons (-NH₂) typically appear as a singlet around 3.9 ppm. The aromatic protons exhibit a more complex splitting pattern in the aromatic region of the spectrum.[5]
- ¹³C NMR: While specific data for the parent compound is not readily available, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons of the dione functionality (typically in the range of 160-180 ppm) and for the aromatic carbons (110-150 ppm). The carbon attached to the amino group would show a characteristic upfield shift due to the electron-donating nature of the nitrogen atom.[1] For comparison, in thalidomide, a well-known derivative, the four carbonyl carbons resonate at δ 173.2, 170.2, and 167.6 ppm, and the aromatic carbons appear at δ 135.3, 131.7, and 123.8 ppm.[8]

Infrared (IR) Spectroscopy



The IR spectrum of **4-aminoisobenzofuran-1,3-dione** is characterized by the stretching vibrations of its functional groups. Key expected absorptions include:

- N-H stretching of the primary amine.
- C=O stretching of the anhydride group (typically two bands).
- C-N stretching of the aromatic amine.
- Aromatic C-H and C=C stretching.

For the related compound pomalidomide, characteristic IR peaks are observed at 3481, 3378, 3248, 1752, 1703, and 1635 cm⁻¹.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the elemental composition of the molecule. For **4-aminoisobenzofuran-1,3-dione** (C₈H₅NO₃), the theoretical exact mass can be precisely calculated and compared with the experimental value.[5]

Key Reactions and Synthetic Applications

The dual reactivity of **4-aminoisobenzofuran-1,3-dione** makes it a valuable precursor for a wide array of organic transformations, leading to the synthesis of diverse molecular architectures.

Reactions at the Anhydride Moiety: Imide Formation

The anhydride group is highly susceptible to nucleophilic attack by amines, leading to the formation of phthalimides. This reaction is fundamental to the synthesis of many biologically active molecules, including the renowned immunomodulatory drugs (IMiDs).

Reactions at the Amino Group: Acylation and Alkylation

The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. This allows for further functionalization and diversification of the molecular scaffold.[1][2]



Synthesis of Thalidomide Analogues

4-Aminoisobenzofuran-1,3-dione is a key starting material for the synthesis of thalidomide and its more potent and safer analogues, such as lenalidomide and pomalidomide. These drugs are widely used in the treatment of multiple myeloma and other cancers.[10] The synthesis typically involves the condensation of the anhydride with a substituted glutarimide precursor.

Precursor for Fluorescent Probes

The 4-aminophthalimide scaffold is known for its strong fluorescent properties and is used in the development of fluorescent probes for biological imaging and sensing applications.[11][12] [13] The amino group can be functionalized to tune the photophysical properties of the resulting dye.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-aminoisobenzofuran-1,3-dione** and a key derivative.

Synthesis of 4-Aminoisobenzofuran-1,3-dione via Catalytic Hydrogenation of 4-Nitrophthalic Anhydride

This protocol describes the reduction of the nitro group of 4-nitrophthalic anhydride to an amine, yielding **4-aminoisobenzofuran-1,3-dione**.[1][5]

Materials:

- 4-Nitrophthalic anhydride
- Palladium on carbon (10% Pd/C)
- Methanol
- Hydrogen gas
- Autoclave reactor



Filtration apparatus

Procedure:

- In a suitable autoclave reactor, place 4-nitrophthalic anhydride and a catalytic amount of 10% Pd/C (typically 1-5 mol%).
- Add a suitable solvent, such as methanol, to dissolve the starting material.
- Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three to five times to remove any residual air.[14]
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).[15]
- Heat the reactor to the target temperature (e.g., 40°C) with vigorous stirring.[15]
- Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
- Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
- Carefully vent the excess hydrogen gas.
- Filter the reaction mixture to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude 4-aminoisobenzofuran-1,3-dione can be further purified by recrystallization from a suitable solvent.

Synthesis of Pomalidomide from 4-Aminoisobenzofuran-1,3-dione Precursor

This protocol outlines the synthesis of the immunomodulatory drug pomalidomide, a derivative of **4-aminoisobenzofuran-1,3-dione**. This procedure is adapted from a known synthesis of pomalidomide.[9][10]



Materials:

- 4-Aminoisobenzofuran-1,3-dione
- 3-Aminopiperidine-2,6-dione hydrochloride
- Anhydrous sodium acetate
- Acetonitrile
- Distilled water
- Round-bottomed flask with reflux condenser
- · Heating mantle
- Filtration apparatus

Procedure:

- To a round-bottomed flask, add **4-aminoisobenzofuran-1,3-dione** (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous sodium acetate (2.0 eq).[9]
- · Add acetonitrile as the solvent.
- Heat the suspension to reflux temperature and maintain reflux for 4 hours.
- After 4 hours, cool the reaction mixture and concentrate it to approximately one-third of its original volume under reduced pressure.
- Add distilled water to the concentrated residue and stir at room temperature for 30 minutes to precipitate the product.
- Collect the crystalline product by filtration.
- Wash the product with distilled water.
- Dry the product in a vacuum oven at 50°C until a constant weight is achieved.



Signaling Pathways and Biological Relevance

Derivatives of **4-aminoisobenzofuran-1,3-dione**, particularly the immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide, exert their therapeutic effects by modulating specific biological pathways.

Cerebion (CRBN) Pathway

The primary target of thalidomide and its analogues is the protein Cereblon (CRBN).[2][3][8] [16] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][16] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[17]



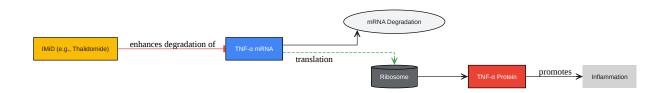
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Caption: IMiD-mediated degradation of neosubstrates via the CRBN pathway.

Tumor Necrosis Factor-alpha (TNF-α) Signaling

Thalidomide and its analogues are also known to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α).[1][18][19] The mechanism involves enhancing the degradation of TNF- α mRNA, thereby reducing its translation into protein.[1] This anti-inflammatory activity contributes to their therapeutic effects in certain conditions.





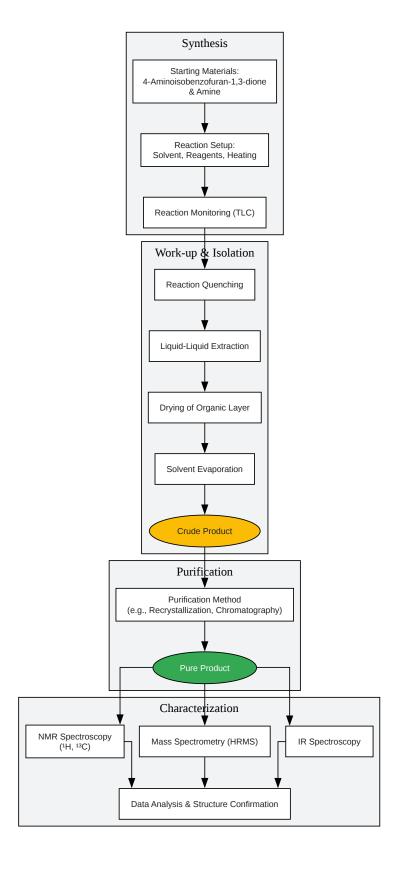
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Caption: Inhibition of TNF- α production by IMiDs.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a derivative of **4-aminoisobenzofuran-1,3-dione**.





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Caption: A typical experimental workflow for organic synthesis.



Conclusion

4-Aminoisobenzofuran-1,3-dione is a highly valuable and versatile building block in organic synthesis. Its dual reactivity provides a convenient entry point for the construction of a wide range of complex molecules with significant applications in medicinal chemistry and materials science. The ability to readily synthesize important therapeutic agents, such as pomalidomide, and to serve as a core for fluorescent probes highlights its importance in modern chemical research and drug development. A thorough understanding of its properties and reactivity is essential for harnessing its full potential in the creation of novel and functional molecules.

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